molecular formula C9H14O B14486366 6-Ethylidenebicyclo[2.2.1]heptan-2-ol CAS No. 67101-83-1

6-Ethylidenebicyclo[2.2.1]heptan-2-ol

Cat. No.: B14486366
CAS No.: 67101-83-1
M. Wt: 138.21 g/mol
InChI Key: ZXNNMQLEBAOHKT-UHFFFAOYSA-N
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Description

6-Ethylidenebicyclo[2.2.1]heptan-2-ol (CAS Registry Number 73347-78-1) is an organic compound featuring a norbornane skeleton with an ethylidene substituent and a hydroxyl group . It has a molecular formula of C 9 H 14 O and a molecular weight of 138.21 g/mol. This structure is a key intermediate in organic synthesis and materials science research. The norbornane core is a rigid, bicyclic framework that is valuable for constructing complex molecular architectures. The presence of both the ethylidene group and the hydroxyl functional group on this framework makes it a versatile building block for further chemical modification. Researchers utilize this compound in the development of novel polymers, fine chemicals, and pharmaceutical intermediates. Its rigid structure is particularly useful in stereochemical studies and for imparting specific physical properties in material science applications. The compound's derivatives, such as its propanoate ester (CAS 73347-78-1) and related carbonyl chlorides, indicate its utility in creating more complex molecules for specialized research, including fragrance and flavor synthesis . This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethylidenebicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-7-3-6-4-8(7)9(10)5-6/h2,6,8-10H,3-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNNMQLEBAOHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC2CC1C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712280
Record name 6-Ethylidenebicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67101-83-1
Record name 6-Ethylidenebicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity Profiles of the 6 Ethylidenebicyclo 2.2.1 Heptan 2 Ol System

Mechanistic Pathways of Electrophilic Additions to the Ethylidene Double Bond

Electrophilic addition reactions are a fundamental class of reactions for alkenes, where the electron-rich pi (π) bond of the double bond attacks an electrophile. youtube.com In the case of 6-Ethylidenebicyclo[2.2.1]heptan-2-ol, these additions occur at the ethylidene group. The general mechanism involves a two-step process: the initial attack by the π electrons on the electrophile to form a carbocation intermediate, followed by the capture of this intermediate by a nucleophile. ksu.edu.salibretexts.org

Regioselectivity in electrophilic additions to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.com This leads to the formation of the more stable, more substituted carbocation intermediate. ksu.edu.sa For the ethylidene group, this means the electrophile would add to the terminal methylene (B1212753) carbon, generating a tertiary carbocation on the carbon attached to the bicyclic ring.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com The addition to the ethylidene double bond can occur from two faces. The rigid and sterically hindered bicyclo[2.2.1]heptane framework significantly influences the stereochemical outcome. Attack of the electrophile is generally favored from the less hindered exo face of the molecule to avoid steric clash with the bicyclic structure. The subsequent nucleophilic attack on the carbocation intermediate can also be subject to steric control.

Reagent (E-Nu)Electrophile (E⁺)Nucleophile (Nu⁻)Predicted Major RegioisomerExpected Stereochemical Preference
H-BrH⁺Br⁻Addition of Br to the more substituted carbonExo addition
H₂O / H⁺H⁺H₂OAddition of OH to the more substituted carbonExo addition
Br₂Br⁺ (transient)Br⁻Vicinal dibromideAnti addition
BH₃ then H₂O₂, OH⁻BH₃ (electrophilic B)H₂O₂Addition of OH to the less substituted carbon (Anti-Markovnikov)Syn, exo addition

The primary intermediate in electrophilic additions is a carbocation. youtube.com The addition of an electrophile to the ethylidene group of this compound is expected to form a tertiary carbocation adjacent to the bicyclic ring. However, the bicyclo[2.2.1]heptyl system is renowned for its ability to form stabilized, nonclassical carbocations. researchgate.net Depending on the reaction conditions and the nature of the electrophile, the initially formed classical carbocation could potentially rearrange to a more stable nonclassical ion, which would influence the structure of the final product. For instance, participation of the C1-C6 bonding electrons could lead to a delocalized cationic intermediate. Such rearrangements are common in the solvolysis of norbornyl derivatives and are driven by the relief of ring strain. researchgate.net

Reactivity of the Bridged Hydroxyl Group

The secondary hydroxyl group at the C-2 position of the bicyclo[2.2.1]heptane ring exhibits typical reactivity for a secondary alcohol, including oxidation, reduction (of the corresponding ketone), and derivatization.

The secondary alcohol can be readily oxidized to the corresponding ketone, 6-ethylidenebicyclo[2.2.1]heptan-2-one. This transformation can be achieved using a variety of common oxidizing agents.

Conversely, the reduction of 6-ethylidenebicyclo[2.2.1]heptan-2-one is expected to yield this compound. The reduction of ketones in the bicyclo[2.2.1]heptane system is often stereoselective. Nucleophilic attack by the reducing agent (e.g., hydride from sodium borohydride) typically occurs from the less sterically hindered exo face, leading predominantly to the endo-alcohol.

TransformationReagentProduct
Oxidation Pyridinium chlorochromate (PCC)6-Ethylidenebicyclo[2.2.1]heptan-2-one
Chromium trioxide (CrO₃) / H₂SO₄ (Jones reagent)6-Ethylidenebicyclo[2.2.1]heptan-2-one
Reduction Sodium borohydride (B1222165) (NaBH₄)This compound (endo isomer favored)
Lithium aluminum hydride (LiAlH₄)This compound (endo isomer favored)

The hydroxyl group can be converted into a variety of other functional groups through derivatization. These reactions are useful for protecting the alcohol group or for introducing a better leaving group for subsequent substitution or elimination reactions. Common derivatizations include the formation of esters and ethers. For example, reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base will yield the corresponding ester, such as 6-ethylidenebicyclo[2.2.1]heptan-2-yl propanoate. epa.gov

Skeletal Rearrangements within the Bicyclo[2.2.1]heptane Framework

The bicyclo[2.2.1]heptane skeleton is characterized by significant ring strain. nih.gov Consequently, carbocationic intermediates generated within this framework are highly susceptible to skeletal rearrangements, which serve to relieve this strain. The most common type of rearrangement is the Wagner-Meerwein shift. researchgate.net

In the context of this compound, such rearrangements are most likely to be observed during reactions that proceed via a carbocation at a ring carbon. This can occur during electrophilic addition to the ethylidene double bond, particularly under strongly acidic conditions, or during reactions involving the hydroxyl group if it is first converted into a good leaving group (e.g., a tosylate) and subjected to solvolysis. researchgate.net The migration of one of the C-C single bonds of the bicyclic framework can lead to a variety of rearranged products, fundamentally altering the carbon skeleton. researchgate.netunit.no The specific products formed would depend on the relative stabilities of the various possible rearranged carbocation intermediates.

Wagner-Meerwein Rearrangements and Related Carbenium Ion Chemistry

The Wagner-Meerwein rearrangement is a classic reaction in the chemistry of bicyclic terpenes and related compounds, including the bicyclo[2.2.1]heptane system. wikipedia.orgspcmc.ac.in This type of rearrangement is a carbocation-mediated 1,2-shift of an alkyl, aryl, or hydride group, driven by the formation of a more stable carbocation intermediate. wikipedia.orgmsu.edu In the context of this compound, the formation of a carbenium ion at the C2 position, for instance, under acidic conditions, can initiate a cascade of skeletal rearrangements.

The stability of the intermediary carbenium ion is a crucial factor in these rearrangements. Substituents on the bicyclic frame can significantly influence the stability of these charged intermediates. nih.govresearchgate.net The initial formation of a secondary carbenium ion at C2 can be followed by a 1,2-shift of the C1-C6 bond to the C2 carbon. This process relieves some of the inherent ring strain in the bicyclo[2.2.1]heptane system and leads to the formation of a more stable tertiary carbocation. The ethylidene group at the C6 position can further influence the migratory aptitude of the adjacent bonds and the stability of the resulting rearranged carbocation. The complexity of these rearrangements often leads to a mixture of products, reflecting the various accessible energetic pathways. core.ac.uk

Table 1: Plausible Steps in a Wagner-Meerwein Rearrangement of this compound

StepDescriptionIntermediate
1Protonation of the hydroxyl group and loss of waterSecondary carbenium ion at C2
21,2-shift of the C1-C6 bondRearranged tertiary carbenium ion
3Deprotonation or nucleophilic attackFinal rearranged product(s)

Transannular Interactions and Their Influence on Reactivity

Transannular interactions, which are steric or electronic interactions between non-adjacent atoms in a ring system, play a significant role in the reactivity of bicyclic compounds like this compound. The rigid conformation of the bicyclo[2.2.1]heptane skeleton brings certain atoms into close spatial proximity, which can lead to through-space interactions that influence reaction pathways and stereochemistry.

The high degree of strain within the bicyclo[2.2.1]heptane system is a driving force for certain reactions that can alleviate this strain. nih.gov In the case of this compound, the ethylidene double bond and the hydroxyl group are held in a fixed orientation. This proximity can facilitate intramolecular reactions, such as cyclization or rearrangement, where the double bond can act as an internal nucleophile attacking a transiently formed electrophilic center at the C2 position. The stereochemical outcome of such reactions is often dictated by the geometric constraints of the bicyclic system.

Catalytic Reaction Mechanisms

Catalysis provides efficient and selective routes for the transformation of this compound and related norbornene derivatives. Both transition metals and enzymes have been employed to effect a variety of chemical changes on this structural motif.

Transition Metal Catalysis in Hydroalkenylation of Norbornene Derivatives

Transition metal-catalyzed reactions, such as hydroalkenylation, are powerful tools for the functionalization of olefins, including the ethylidene group of this compound and other norbornene derivatives. figshare.comacs.org Iridium-based catalysts, for example, have been shown to be effective in the asymmetric hydroalkenylation of norbornene derivatives. figshare.comacs.org

The catalytic cycle for an iridium-catalyzed hydroalkenylation typically involves several key steps: nih.gov

Oxidative Addition: The active iridium catalyst undergoes oxidative addition, for instance, to a C-H bond of a directing group or another substrate.

Olefin Insertion: The norbornene derivative, in this case, this compound, coordinates to the iridium center, followed by migratory insertion of the olefin into an iridium-hydride or iridium-alkyl bond.

Reductive Elimination: The final step is the C-C bond-forming reductive elimination, which releases the product and regenerates the active catalyst. nih.gov

The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the ligands on the transition metal and the specific reaction conditions. researchgate.net

Enzyme-Catalyzed Reaction Mechanisms (e.g., Lipase-Catalyzed Transesterification, Monooxygenase)

Enzymes offer a high degree of selectivity and operate under mild conditions, making them attractive catalysts for the transformation of complex molecules like this compound.

Lipase-Catalyzed Transesterification: Lipases are widely used for the kinetic resolution of racemic alcohols through transesterification. The reaction mechanism for lipase-catalyzed transesterification, often described by the Ping-Pong Bi-Bi mechanism, involves the formation of an acyl-enzyme intermediate. nih.govnih.gov

Acylation: The lipase (B570770) reacts with an acyl donor (e.g., an ester) to form a covalent acyl-enzyme intermediate, releasing the alcohol part of the acyl donor.

Deacylation: The alcohol substrate, this compound, then attacks the acyl-enzyme intermediate, leading to the formation of the new ester product and regeneration of the free enzyme.

The enantioselectivity of the lipase allows for the preferential acylation of one enantiomer of the alcohol, enabling the separation of the racemic mixture.

Monooxygenase-Catalyzed Reactions: Monooxygenases are enzymes that can introduce an oxygen atom into a substrate. For a substrate like this compound, a monooxygenase could potentially catalyze the epoxidation of the ethylidene double bond or the hydroxylation of the bicyclic backbone. The mechanism typically involves the activation of molecular oxygen by a cofactor within the enzyme's active site, followed by the transfer of an oxygen atom to the substrate.

Solvolysis Studies and Reaction Kinetics in Bridged Systems

For example, the solvolysis of a sulfonate ester of this compound would proceed via the formation of a carbenium ion at the C2 position. The rate of this reaction would be influenced by the ability of the bicyclic system to stabilize the developing positive charge. The presence of the ethylidene group can affect the solvolysis rate through both steric and electronic effects. Steric hindrance can be created by the ethylidene group, potentially accelerating the ionization step through the relief of ground-state strain. researchgate.net Electronically, the double bond could participate in the stabilization of the carbocation through π-participation, although this is highly dependent on the geometry of the transition state.

Kinetic studies of these reactions, often involving the measurement of reaction rates under different solvent conditions and with various substituents, allow for the determination of reaction mechanisms and the quantification of substituent effects.

Table 2: Factors Influencing Solvolysis Rates of Bicyclo[2.2.1]heptan-2-yl Derivatives

FactorInfluence on Reaction RateRationale
Leaving Group AbilityIncreased rate with better leaving groupsFacilitates the formation of the carbenium ion
Solvent PolarityIncreased rate in more polar solventsStabilizes the charged transition state and intermediates
Substituent EffectsRate can be increased or decreasedSteric and electronic effects of substituents on the stability of the ground state and the carbenium ion
Ring StrainCan lead to rate enhancementRelief of ground-state strain upon ionization

Stereochemical Investigations and Conformational Analysis

Stereoisomerism and Chirality of 6-Ethylidenebicyclo[2.2.1]heptan-2-ol and Its Derivatives

The molecular structure of this compound is characterized by a complex stereochemical profile due to its rigid bicyclic framework and multiple stereogenic elements. The bicyclo[2.2.1]heptane (norbornane) skeleton itself contains several chiral centers. In this specific molecule, the key sources of stereoisomerism are:

Chiral Carbons: The carbon atoms at positions C1, C2, C4, and C6 are potential stereocenters. The hydroxyl group at C2 and the ethylidene group at C6 introduce chirality. The bridgehead carbons, C1 and C4, are also chiral centers.

Geometric Isomerism: The exocyclic double bond of the ethylidene group (C=CHCH₃) can exist as two geometric isomers, (E) and (Z), depending on the orientation of the methyl group relative to the bicyclic core.

Diastereomerism: The relative orientation of the hydroxyl group at C2 can be described as endo or exo. This, combined with the other chiral centers, gives rise to a number of possible diastereomers.

Due to the geometric constraints of the bicyclic system, the total number of possible stereoisomers is less than the 2ⁿ rule (where n is the number of chiral centers) would suggest. For example, the bridge can only be formed by a cis fusion, which limits the possible arrangements. The combination of these stereochemical features results in a rich variety of isomers for this compound and its derivatives.

Diastereoselective Control in Norbornane (B1196662) Systems

The rigid and strained bicyclo[2.2.1]heptane framework exerts significant steric control over chemical reactions, enabling a high degree of diastereoselectivity. A key factor in this control is the steric difference between the exo and endo faces of the molecule.

Exo Addition: The C7-methylene bridge sterically hinders the endo face. Consequently, reagents typically approach the double bond of norbornene derivatives from the less hindered exo face. This preference is a general principle in the chemistry of norbornane systems.

Endo Rule in Diels-Alder Reactions: While additions to the norbornene double bond favor the exo product, the formation of the norbornene skeleton itself via the Diels-Alder reaction often follows the "endo rule." This rule predicts that the dienophile's substituents with π-systems will orient themselves in the endo position in the transition state, a preference attributed to secondary orbital interactions.

This inherent facial bias is a powerful tool in synthesis, allowing for the predictable formation of specific diastereomers. For instance, the reduction of a ketone at the C2 position of a norbornane derivative will predominantly yield the endo-alcohol due to the hydride reagent attacking from the less hindered exo face. This principle is crucial for controlling the stereochemistry of derivatives like this compound.

Enantioselective Syntheses Leading to Chiral Norbornane Derivatives

Achieving enantiocontrol in the synthesis of chiral norbornane derivatives is a significant area of research, with several effective strategies having been developed. magtech.com.cn These methods are essential for accessing enantiomerically pure compounds for various applications.

One of the most common approaches is the asymmetric Diels-Alder reaction, where chirality is introduced through:

Chiral Auxiliaries: A chiral auxiliary, such as Oppolzer's camphorsultam, can be attached to the dienophile. chemrxiv.orgresearchgate.net This auxiliary directs the cycloaddition to proceed with high diastereoselectivity. Subsequent removal of the auxiliary yields the desired enantiomerically enriched norbornene derivative. chemrxiv.orgresearchgate.net

Chiral Lewis Acid Catalysts: Chiral Lewis acids, often complexes of metals like aluminum, boron, or copper with chiral ligands, can catalyze the Diels-Alder reaction. magtech.com.cn The catalyst creates a chiral environment around the reactants, influencing the facial selectivity of the cycloaddition and leading to a non-racemic product.

Another powerful modern technique is Palladium/chiral norbornene (Pd/NBE*) cooperative catalysis. sciengine.com In this methodology, a chiral norbornene derivative acts as a co-catalyst and the source of chirality, enabling the synthesis of complex chiral molecules. sciengine.comresearchgate.net These methods provide efficient routes to chiral building blocks that are otherwise difficult to prepare. sciengine.com

Synthesis StrategyDescriptionKey Feature
Asymmetric Diels-Alder (Chiral Auxiliary) A chiral molecule (auxiliary) is temporarily attached to the dienophile to direct the stereochemical outcome of the cycloaddition.High diastereoselectivity; auxiliary is removed post-reaction. chemrxiv.orgresearchgate.net
Asymmetric Diels-Alder (Chiral Catalyst) A chiral Lewis acid catalyst is used to create a chiral environment, favoring the formation of one enantiomer over the other.Catalytic amount of chiral source needed; high enantioselectivity. magtech.com.cn
Pd/Chiral Norbornene (Pd/NBE*) Catalysis A chiral norbornene derivative is used as a transient mediator in palladium-catalyzed reactions to construct chiral molecules.Enables the synthesis of diverse chiral elements, including central and axial chirality. sciengine.comresearchgate.net

Conformational Analysis of Bicyclo[2.2.1]heptan-2-ols and Related Fluorinated Derivatives

The bicyclo[2.2.1]heptane core is conformationally rigid, meaning it does not undergo the ring-flipping common in simpler cyclohexanes. This rigidity simplifies conformational analysis. For bicyclo[2.2.1]heptan-2-ols, the primary conformational flexibility arises from the rotation of the hydroxyl group around the C-O bond.

Computational studies on related systems, such as the four diastereoisomers of 2-fluorobicyclo[2.2.1]heptan-7-ols, provide insight into the conformational preferences of substituted norbornanols. beilstein-journals.orgnih.gov These studies use quantum-chemical calculations to determine the potential energy surfaces associated with the rotation of the hydroxyl group. beilstein-journals.org The analysis of these surfaces reveals the most stable conformers and the energy barriers between them. Such investigations also allow for the study of intramolecular interactions, like hydrogen bonding between the hydroxyl group and a nearby substituent (e.g., a fluorine atom), and their effect on conformational stability. beilstein-journals.orgnih.gov These theoretical approaches are crucial for understanding the structure and properties of complex molecules like this compound.

Strain Effects and Structural Rigidity within the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane skeleton is notable for its significant ring strain, a consequence of its rigid, bridged structure. evitachem.com This strain is a combination of two main factors:

Angle Strain: The ideal sp³ bond angle is 109.5°. In the norbornane framework, the bond angles are forced to deviate significantly from this ideal value to accommodate the bicyclic structure, leading to substantial angle strain.

Torsional Strain: The six-membered ring is locked into a boat conformation, which forces some of the C-H bonds on adjacent carbons into an eclipsed or near-eclipsed arrangement. This contrasts with the strain-free chair conformation of cyclohexane (B81311) where all bonds are staggered.

This inherent strain energy makes the bicyclic system highly reactive in certain transformations. evitachem.com For example, the high strain can drive retro-condensation or retro-Diels-Alder reactions, which relieve the strain by breaking the bicyclic core to form more stable, less strained products. nih.govnih.gov The rigidity of the frame is also a defining characteristic, restricting conformational changes and providing a fixed scaffold that is useful in designing ligands and complex molecular architectures. evitachem.com

Type of StrainOriginConsequence
Angle Strain Deviation of bond angles from the ideal 109.5° due to the geometric constraints of the bridged system.Increased potential energy and reactivity. evitachem.com
Torsional Strain Eclipsing interactions of C-H bonds due to the fixed boat-like conformation of the six-membered ring.Contributes to the overall ring strain of the molecule.

Chiral Resolution Techniques and Optical Purity Determination for Related Compounds

When a racemic mixture of a chiral norbornane derivative is produced, it must be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org Several techniques are commonly employed for this purpose:

Crystallization of Diastereomeric Salts: This is a classical method where the racemic mixture (e.g., a racemic alcohol) is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid). wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. The less soluble diastereomer can then be selectively crystallized and separated. Finally, the resolving agent is removed to yield the pure enantiomer. wikipedia.org

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column. symeres.com As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, causing them to travel at different rates and elute separately. This is a powerful analytical and preparative method for separating enantiomers. symeres.comnih.gov

Enzymatic Resolution: Enzymes are chiral and can selectively react with one enantiomer in a racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, allowing the acylated product and the unreacted enantiomer to be separated. symeres.com

Once the enantiomers are separated, their optical purity, or enantiomeric excess (ee), must be determined. This is commonly achieved using chiral chromatography (HPLC or GC) or by NMR spectroscopy in the presence of a chiral shift reagent.

Theoretical and Computational Studies of 6 Ethylidenebicyclo 2.2.1 Heptan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

For the bicyclo[2.2.1]heptane skeleton, quantum chemical calculations can elucidate the effects of its strained bicyclic nature on electronic properties. The inherent strain in the norbornane (B1196662) framework influences bond lengths, bond angles, and ultimately, the molecule's stability and reactivity. rsc.org High-level ab initio and density functional theory (DFT) methods are employed to obtain accurate geometries and energies. rice.edu

While specific quantum chemical calculations for 6-Ethylidenebicyclo[2.2.1]heptan-2-ol are not extensively detailed in the available literature, the principles from studies on related bicyclic systems can be applied. Such calculations would reveal the distribution of electron density, highlighting the electron-rich regions of the ethylidene double bond and the hydroxyl group. The stability of the endo and exo isomers of the alcohol, as well as the (E) and (Z) isomers of the ethylidene group, can be quantitatively compared by calculating their ground-state energies. These calculations are crucial for predicting the most stable isomeric form of the molecule.

Density Functional Theory (DFT) Applications for Mechanistic Elucidation and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying reaction mechanisms and predicting chemical reactivity due to its balance of accuracy and computational cost. mdpi.com For this compound, DFT can be used to explore various reaction pathways, such as additions to the ethylidene double bond or reactions involving the hydroxyl group.

A key application of DFT is the mapping of potential energy surfaces for chemical reactions. This involves locating the transition state structures and calculating the activation energy barriers that govern the reaction rates. rsc.org For instance, in the context of the synthesis of bicyclo[2.2.1]heptanes, DFT calculations have been used to elucidate complex reaction mechanisms, such as gold-catalyzed cycloisomerizations, by identifying key intermediates and transition states. rsc.orgresearchgate.net

For this compound, DFT could be employed to study the stereochemistry of reactions like epoxidation or hydrogenation of the ethylidene group. By calculating the activation barriers for attack from the syn and anti faces of the double bond, a prediction of the major product stereoisomer can be made. researchgate.net These calculations provide a theoretical rationale for experimentally observed selectivities.

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices derived from the electron density. mdpi.com These indices, such as electrophilicity (ω) and nucleophilicity (N), offer a way to predict the behavior of molecules in polar reactions. mdpi.com

Studies on substituted bicyclo[2.2.1]hepta-2,5-dienes have demonstrated a strong correlation between the calculated nucleophilicity index (N) and the activation energies for nucleophilic attack. mdpi.com For this compound, the ethylidene double bond can act as a nucleophile. Calculating the nucleophilicity index for this moiety would allow for a quantitative prediction of its reactivity towards various electrophiles. Similarly, the electrophilic character of different parts of the molecule can be assessed, providing a comprehensive picture of its chemical reactivity.

Table 1: Conceptual DFT Reactivity Indices

Index Description Application to this compound
Electrophilicity (ω) Measures the ability of a molecule to accept electrons. Predicts the reactivity of the molecule towards nucleophiles.
Nucleophilicity (N) Measures the ability of a molecule to donate electrons. Quantifies the nucleophilic character of the ethylidene double bond.

| Parr Functions (Pk+, Pk-) | Local indices that indicate the most electrophilic and nucleophilic sites within a molecule. | Identifies the specific atoms most susceptible to nucleophilic or electrophilic attack. |

Computational Conformational Analysis and Potential Energy Surfaces

The bicyclo[2.2.1]heptane framework is rigid, but substituents can still possess conformational flexibility. nih.gov Computational conformational analysis is used to identify the stable conformers of a molecule and the energy barriers between them by exploring the potential energy surface (PES). beilstein-journals.org

For this compound, the primary source of conformational isomerism would be the rotation of the hydroxyl group. A scan of the potential energy surface by systematically changing the relevant dihedral angle (e.g., H-O-C2-C1) would reveal the energy minima corresponding to stable conformers. beilstein-journals.org Studies on substituted 2-fluorobicyclo[2.2.1]heptan-7-ols have shown how such PES scans can identify the most stable orientations of substituents. beilstein-journals.org This analysis would be crucial for understanding the influence of the hydroxyl group's orientation on the molecule's properties and reactivity.

Stereoelectronic Interactions and Hydrogen Bonding within the Bicyclo[2.2.1]heptane System

The fixed geometry of the bicyclo[2.2.1]heptane skeleton allows for the detailed study of stereoelectronic interactions, which are interactions between electron orbitals that depend on the spatial arrangement of atoms. These interactions can have a significant impact on the stability and reactivity of the molecule. beilstein-journals.org

In this compound, the presence of a hydroxyl group introduces the possibility of intramolecular hydrogen bonding. Depending on the stereochemistry of the hydroxyl group (endo or exo) and its rotational conformation, it could potentially form a hydrogen bond with the π-system of the ethylidene double bond. Computational studies on other functionalized bicyclo[2.2.1]heptanols have investigated the presence and strength of such intramolecular hydrogen bonds. beilstein-journals.orgiucr.org For example, in certain diastereoisomers of 2-fluorobicyclo[2.2.1]heptan-7-ols, an intramolecular F∙∙∙HO hydrogen bond has been shown to contribute to structural stabilization. beilstein-journals.org The existence of such an interaction in this compound could be verified through methods like Natural Bond Orbital (NBO) analysis, which can quantify the stabilizing energy of orbital interactions. beilstein-journals.org

Molecular Mechanics Simulations for Strain and Conformational Preferences

Molecular mechanics is a computational method that uses classical mechanics to model molecular systems. It is particularly useful for large molecules and for assessing properties like steric strain and conformational preferences. researchgate.net The bicyclo[2.2.1]heptane system is known for its significant ring strain, which is a key factor in its chemical behavior. nih.gov

Molecular mechanics force fields, such as MM2, MM3, or AMBER, can be used to calculate the strain energy of this compound. researchgate.net By comparing the calculated strain energy with that of a hypothetical strain-free analogue, a quantitative measure of the inherent strain can be obtained. These simulations can also be used to explore the conformational landscape of the molecule, identifying low-energy conformers and providing insights into the steric interactions that govern its preferred three-dimensional structure.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Bicyclo[2.2.1]heptane

Advanced Applications in Organic and Materials Chemistry

A Versatile Chiral Building Block in Complex Molecule Synthesis

The bicyclo[2.2.1]heptane skeleton provides a conformationally restricted and stereochemically defined scaffold. This inherent rigidity is advantageous in organic synthesis, allowing for precise control over the spatial orientation of functional groups. This control is paramount in the synthesis of complex natural products and their analogues, as well as in the design of molecules that can interact specifically with biological targets.

The bicyclo[2.2.1]heptane core is a key structural motif in a variety of natural products and their synthetic analogues, including lignans (B1203133) and antithrombotic agents. The specific stereochemistry of 6-Ethylidenebicyclo[2.2.1]heptan-2-ol can be exploited to construct these complex molecular architectures with high stereoselectivity. The ethylidene group offers a handle for further chemical transformations, while the hydroxyl group can be used to introduce other functionalities or to direct the stereochemical outcome of subsequent reactions.

Carbocyclic nucleoside analogues are a class of compounds where the sugar moiety of a natural nucleoside is replaced by a carbocyclic ring. cuni.cz This modification often imparts increased stability against enzymatic degradation, a common issue with traditional nucleoside-based drugs. cuni.cz The bicyclo[2.2.1]heptane framework serves as a conformationally locked mimic of the furanose ring found in natural nucleosides. cuni.cz

Researchers have synthesized novel carbocyclic nucleoside analogues incorporating the bicyclo[2.2.1]heptane skeleton. nih.gov These analogues have shown promise as antiviral and anticancer agents. nih.govnih.gov For instance, certain L-type carbocyclic nucleosides derived from an optically active bicyclo[2.2.1]heptane scaffold have demonstrated antiviral activity against influenza virus and coxsackievirus B4. mdpi.com The synthesis of these analogues often involves the stereoselective introduction of a nucleobase onto the bicyclo[2.2.1]heptane framework. nih.gov The rigid structure of the scaffold helps to pre-organize the molecule for optimal interaction with its biological target.

ApplicationKey FeatureTherapeutic Target
Antiviral AgentsIncreased enzymatic stabilityInfluenza virus, Coxsackievirus B4, HSV-1
Anticancer AgentsConformationally restricted scaffoldVarious cancer cell lines

Development of Chiral Ligands and Catalysts

The chiral nature of this compound makes it an attractive starting material for the synthesis of chiral ligands and catalysts for asymmetric catalysis. beilstein-journals.org Asymmetric catalysis is a powerful tool in modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry.

Ligands derived from chiral scaffolds like bicyclo[2.2.1]heptane can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. snnu.edu.cn This allows for the selective formation of one enantiomer of a product over the other. The development of new and efficient chiral ligands is an active area of research, and scaffolds derived from readily available chiral molecules are highly sought after. academie-sciences.frnih.gov The functional groups on the this compound scaffold can be readily modified to tune the steric and electronic properties of the resulting ligands, optimizing their performance in a given catalytic transformation. nih.gov

Integration into Advanced Materials and Functional Polymers

The unique structural features of this compound also lend themselves to the development of advanced materials and functional polymers with tailored properties.

While direct applications of this compound in photochromic materials are not extensively documented in the provided context, the rigid bicyclic structure is a common feature in molecules designed for optical applications. The controlled spatial arrangement of chromophores, which can be attached to the bicyclo[2.2.1]heptane scaffold, is crucial for achieving desired photochromic behavior. The rigidity of the scaffold can help to prevent non-radiative decay pathways, potentially leading to materials with improved quantum yields and fatigue resistance.

Similarly, while specific use in ion exchange membranes is not detailed, the incorporation of functionalized bicyclo[2.2.1]heptane units into polymer backbones could offer a means to control the morphology and ion transport properties of such membranes. The rigidity of the bicyclic unit could lead to the formation of well-defined ion channels, potentially enhancing ion conductivity and selectivity. The ethylidene group provides a reactive site for polymerization, allowing for the integration of this unique scaffold into a variety of polymer architectures.

Applications as an Intermediate in Organic Synthesis for More Intricate Structures

A comprehensive review of available scientific literature did not yield specific examples of this compound being utilized as an intermediate in the total synthesis of more intricate structures. The inherent functionalities of the molecule, namely the secondary alcohol and the exocyclic double bond, suggest its potential as a versatile building block. The hydroxyl group can be oxidized to a ketone or serve as a handle for esterification or etherification, while the ethylidene group is amenable to a variety of reactions such as ozonolysis, epoxidation, and hydroboration to introduce new functionalities and expand the carbon skeleton. However, detailed research findings documenting the application of these potential transformations of this compound for the construction of complex molecular architectures were not identified.

Biotransformation Studies of Bicyclo[2.2.1]heptanols for Novel Chemical Transformations

The biotransformation of bicyclo[2.2.1]heptanol derivatives has been a subject of significant interest for accessing novel chemical structures and enabling stereoselective transformations that are often challenging to achieve through traditional chemical methods. Research has demonstrated the capability of microorganisms to catalyze the oxidation of endo-bicyclo[2.2.1]heptan-2-ols to the corresponding lactones.

A notable example of this is the use of the bacterium Acinetobacter calcoaceticus NCIMB 9871. google.comnih.gov This microorganism possesses a coupled enzyme system that facilitates the conversion of secondary alcohols, including the bicyclo[2.2.1]heptanol core, into lactones. google.com This biotransformation is a two-step enzymatic cascade involving an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO). nih.gov

In the initial step, the alcohol dehydrogenase oxidizes the endo-bicyclo[2.2.1]heptan-2-ol to the corresponding bicyclo[2.2.1]heptan-2-one. This oxidation reaction is dependent on the cofactor NAD(P)⁺, which is reduced to NAD(P)H. Subsequently, the Baeyer-Villiger monooxygenase utilizes the regenerated NAD(P)H and molecular oxygen to insert an oxygen atom into the ketone, yielding the corresponding lactone. nih.gov This coupled system allows for in-situ recycling of the NAD(P)H/NAD(P)⁺ cofactor. google.com

The biotransformation of endo-bicyclo[2.2.1]heptan-2-ol using fractured cells of A. calcoaceticus shows a time-dependent progression. Initially, the alcohol is converted to the ketone, with its concentration peaking in the early stages of the reaction. As the reaction proceeds, the concentration of the ketone decreases while the concentration of the lactone product increases, reaching its maximum after an extended period. nih.gov This sequential enzymatic process highlights the potential of biotransformation to effect novel and valuable chemical transformations on the bicyclo[2.2.1]heptane scaffold.

SubstrateBiocatalystKey EnzymesTransformationProduct
endo-Bicyclo[2.2.1]heptan-2-olAcinetobacter calcoaceticus NCIMB 9871Alcohol Dehydrogenase, Baeyer-Villiger MonooxygenaseOxidation/LactonizationBicyclo[2.2.1]heptan-2-one derived lactone

Future Research Directions and Perspectives

Exploration of Sustainable and Green Synthetic Methodologies for 6-Ethylidenebicyclo[2.2.1]heptan-2-ol

Future research will likely prioritize the development of environmentally benign and efficient methods for the synthesis of this compound. Key areas of focus will include the application of green chemistry principles to minimize waste and energy consumption.

One promising avenue is the use of biocatalysis . Enzymes, such as lipases, have demonstrated high activity and enantioselectivity in the kinetic resolution of related bicyclic alcohols, such as isoborneol. d-nb.info Future studies could explore the use of engineered enzymes for the stereoselective synthesis of this compound, potentially leading to highly pure enantiomers. This approach aligns with the growing demand for sustainable and selective chemical transformations.

Another area of investigation is the utilization of renewable feedstocks . For instance, turpentine (B1165885) oils, which are by-products of the wood processing industry, have been identified as potential renewable sources for the synthesis of camphor (B46023) and related monoterpenols. d-nb.info Research into pathways that could convert components of these renewable feedstocks into this compound would represent a significant advancement in sustainable chemistry.

Furthermore, improving the atom economy of synthetic routes will be a critical goal. Traditional multi-step syntheses often generate significant waste. Future methodologies will aim for fewer reaction steps and the maximization of the incorporation of all starting materials into the final product. This could involve the development of novel catalytic systems that enable more direct and efficient transformations. researchgate.netnih.gov

The exploration of alternative reaction media, such as water, is also a key aspect of green synthesis. Water-mediated Diels-Alder reactions have been successfully employed for the synthesis of other bicyclo[2.2.1]heptene derivatives, offering an environmentally friendly alternative to traditional organic solvents. mjcce.org.mk Applying such methodologies to the synthesis of the this compound framework could significantly reduce the environmental impact of its production.

A summary of potential green synthetic approaches is presented in the table below.

Green MethodologyPotential Application to this compoundAnticipated Benefits
Biocatalysis Enantioselective synthesis using engineered enzymes.High stereoselectivity, mild reaction conditions, reduced use of toxic reagents.
Renewable Feedstocks Utilization of terpenes from sources like turpentine oil.Reduced reliance on petrochemicals, increased sustainability.
Atom Economy Development of catalytic, one-pot, or domino reactions.Minimized waste generation, increased process efficiency.
Green Solvents Employing water or other benign solvents for key reaction steps.Reduced environmental pollution and health hazards.

Discovery of Novel Reactivity Modes and Selective Transformations of the Ethylidene and Hydroxyl Groups

The presence of both an ethylidene group and a hydroxyl group on the bicyclo[2.2.1]heptane skeleton of this compound offers a rich landscape for exploring novel chemical reactivity. Future research in this area will likely focus on the selective transformation of these functional groups to access a diverse range of new molecules.

Investigations into the selective reactions of the ethylidene group could unveil new synthetic pathways. For example, exploring selective oxidation, reduction, or addition reactions at the exocyclic double bond while leaving the hydroxyl group intact (or vice versa) would be of significant interest. This could lead to the synthesis of a variety of functionalized bicyclic compounds that are not easily accessible through other routes.

The derivatization of the hydroxyl group is another key area for future exploration. Conversion of the alcohol to esters, ethers, or other functional groups can modulate the molecule's physical and chemical properties. For instance, the synthesis of propanoate esters of this compound has been documented, highlighting the potential for creating a range of derivatives with potentially useful properties. epa.gov

Furthermore, the interplay between the ethylidene and hydroxyl groups could lead to the discovery of novel intramolecular reactions . The proximity of these two functional groups within the rigid bicyclic framework could facilitate unique cyclization or rearrangement reactions, providing access to complex molecular architectures.

Future research could systematically explore the reactivity of this compound with a variety of reagents under different conditions to map out its chemical behavior and unlock its full synthetic potential.

Development of Highly Efficient and Enantioselective Catalytic Systems Based on the Bicyclo[2.2.1]heptan-2-ol Structure

The rigid and chiral nature of the bicyclo[2.2.1]heptane framework makes it an attractive scaffold for the development of new ligands and catalysts for asymmetric synthesis. Future research could focus on utilizing this compound as a chiral building block for the creation of novel catalytic systems.

The development of chiral ligands derived from enantiomerically pure this compound could have a significant impact on asymmetric catalysis. These ligands could be coordinated to various transition metals to create catalysts for a wide range of enantioselective transformations, such as hydrogenations, cycloadditions, and cross-coupling reactions. The specific stereochemistry of the bicyclic backbone could impart high levels of stereocontrol in these reactions.

Moreover, the functional groups of this compound provide handles for attaching the molecule to solid supports, leading to the development of heterogeneous catalysts . These immobilized catalysts would offer the advantages of easy separation from the reaction mixture and potential for recycling, aligning with the principles of green chemistry.

The synthesis of organocatalysts based on the bicyclo[2.2.1]heptan-2-ol structure is another promising direction. The well-defined three-dimensional structure of the scaffold could be exploited to create highly organized catalytic pockets that can effectively control the stereochemical outcome of reactions.

Future efforts in this area will involve the design and synthesis of a library of catalysts derived from this compound and the evaluation of their performance in a variety of asymmetric reactions.

Advanced Computational Approaches for Rational Design and Mechanism Prediction

Computational chemistry is expected to play a crucial role in advancing the understanding and application of this compound. The use of advanced computational models can provide valuable insights into the molecule's structure, reactivity, and potential applications, thereby guiding experimental efforts.

Quantum chemical calculations can be employed to predict the molecule's electronic structure, spectroscopic properties, and reaction mechanisms. These calculations can help in understanding the factors that govern the selectivity of reactions involving the ethylidene and hydroxyl groups and can be used to predict the outcomes of new transformations.

Molecular modeling and simulation techniques can be utilized to design new catalysts and materials based on the this compound scaffold. For example, docking studies could be used to predict the binding of substrates to catalysts derived from this molecule, aiding in the rational design of more efficient and selective catalysts.

Furthermore, computational methods can be used to investigate the conformational landscape of this compound and its derivatives. Understanding the preferred conformations is crucial for predicting the stereochemical outcomes of reactions and for designing molecules with specific three-dimensional structures.

The synergy between computational and experimental studies will be key to accelerating the pace of discovery in the chemistry of this compound.

Expanding the Utility of this compound in Emerging Chemical and Materials Science Fields

The unique properties of this compound suggest its potential for a wide range of applications in emerging areas of chemistry and materials science. Future research will likely focus on harnessing these properties to create new functional materials and molecules.

In the field of polymer chemistry , this compound and its derivatives could be used as monomers for the synthesis of novel polymers. The rigid bicyclic structure could impart unique thermal and mechanical properties to the resulting polymers. For instance, end-functionalized poly(ethylidene norbornene)s have been synthesized, demonstrating the potential for creating polymers with controlled architectures and functionalities. osti.gov

The molecule's chirality and functionality also make it a potential building block in the synthesis of biologically active compounds . The norbornane (B1196662) scaffold is present in a number of bioactive molecules, and the introduction of the ethylidene and hydroxyl groups could lead to the discovery of new compounds with interesting pharmacological properties. researchgate.net

Furthermore, the potential for this compound to serve as a precursor to fragrance ingredients is an area worthy of exploration. The related compound 1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol is classified as a fragrance ingredient, suggesting that derivatives of this compound could also possess desirable olfactory properties. nih.gov

Future research in these areas will involve the synthesis and characterization of new materials and molecules derived from this compound and the evaluation of their properties and potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethylidenebicyclo[2.2.1]heptan-2-ol?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of prenyl derivatives or through ketalization reactions. For example, triflate intermediates (e.g., 2-oxo-endo-bicyclo[2.2.1]hept-3-yl triflate) can undergo nucleophilic substitution with alkoxide ions to yield bicyclic alcohols. Adjusting reaction conditions (e.g., temperature, solvent polarity) influences the exo/endo ratio .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR chemical shifts with NIST reference data for bicyclic alcohols. Key signals include the hydroxyl proton (δ 1.5–2.5 ppm, broad) and bridgehead carbons (δ 30–50 ppm) .
  • GC-MS : Use electron ionization (EI) to fragment the molecule; characteristic peaks (e.g., m/z 154 for the parent ion) should align with NIST spectral libraries .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EtOAc). Polar functional groups (e.g., -OH) increase retention time.
  • Crystallization : Recrystallize from a non-polar solvent (e.g., hexane) at low temperatures to separate stereoisomers .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N2_2) at 4°C to prevent oxidation.
  • Safety : Avoid inhalation/contact; use fume hoods and chemical-resistant gloves. Refer to GHS-compliant safety data sheets for spill management .

Q. How can the purity of this compound be accurately assessed?

  • Methodological Answer :

  • HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of heptane/isopropanol (90:10) to resolve enantiomers.
  • Melting Point Analysis : Compare observed values (e.g., 110–112°C) to literature data; discrepancies suggest impurities .

Advanced Research Questions

Q. What strategies are effective for resolving stereoisomers of this compound?

  • Methodological Answer :

  • Chiral Resolution : Employ preparative HPLC with cellulose-based columns (e.g., Lux Cellulose-2) and a polar organic mode (methanol/ethanol).
  • Enzymatic Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .

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